Ethyl 2-[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]acetate
Description
Ethyl 2-[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]acetate (CAS 2222511-76-2) is a pyrazole-based ester with a trifluoroethyl substituent at the pyrazole ring’s 1-position and an acetoxyethyl group at the 3-position. Its molecular formula is C₉H₁₁F₃N₂O₂, and it has a molecular weight of 236.19 g/mol . This compound is of interest in medicinal chemistry due to the electron-withdrawing trifluoroethyl group, which enhances metabolic stability and influences binding interactions in drug candidates.
Properties
IUPAC Name |
ethyl 2-[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2O2/c1-2-16-8(15)5-7-3-4-14(13-7)6-9(10,11)12/h3-4H,2,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCIMQANTUDEDAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NN(C=C1)CC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]acetate typically involves the reaction of 2,2,2-trifluoroethyl hydrazine with ethyl acetoacetate under acidic or basic conditions to form the pyrazole ring. The reaction is followed by esterification to introduce the ethyl ester group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or sodium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for large-scale synthesis. Purification steps, including distillation and recrystallization, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the pyrazole ring to a dihydropyrazole.
Substitution: Nucleophilic substitution reactions can occur at the trifluoroethyl group or the pyrazole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or dihydropyrazoles.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
Ethyl 2-[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Industry: Utilized in the development of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]acetate involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Electronic Differences
- Substituent Effects :
- The trifluoroethyl group (-CH₂CF₃) in the target compound provides strong electron-withdrawing effects, which stabilize the pyrazole ring and modulate reactivity . In contrast, analogs like Ethyl 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetate (CAS 1898213-85-8) combine methyl and trifluoromethyl groups, leading to steric hindrance and altered electronic profiles .
- Halogen Substitution : The iodine atom in Ethyl 2-[4-iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate (CAS 1820685-97-9) introduces polarizability, making it suitable for applications requiring halogen bonding interactions .
Physicochemical Properties
- Molecular Weight : While most analogs share the same molecular formula (C₉H₁₁F₃N₂O₂), iodine-containing derivatives exhibit significantly higher molecular weights (e.g., 347.10 g/mol for the iodo analog) .
Biological Activity
Ethyl 2-[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]acetate is a compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 222.19 g/mol. The presence of the trifluoroethyl group enhances its lipophilicity, which can influence its interaction with biological targets.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. The trifluoroethyl moiety may enhance binding affinity to proteins and enzymes, facilitating modulation of biochemical pathways.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, affecting metabolic pathways.
- Receptor Modulation : It may bind to receptors influencing signal transduction processes.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. The trifluoroethyl group has been associated with increased potency against cancer cell lines.
Case Studies and Research Findings
-
Antitumor Activity : A study evaluated the efficacy of this compound against various cancer cell lines. The results demonstrated promising cytotoxic effects, particularly in glioma models.
- Findings : The compound exhibited a mean GI50 value comparable to established anticancer agents like temozolomide, indicating potential as a therapeutic candidate.
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Enzymatic Studies : Investigations into the compound's role as an enzyme inhibitor showed that it could effectively inhibit dihydroorotate dehydrogenase (DHODH), a target for malaria treatment.
- Mechanism : The binding interactions were analyzed using molecular docking studies, revealing favorable binding conformations that suggest high affinity for DHODH.
Comparisons with Related Compounds
This compound can be compared to other pyrazole derivatives that contain fluorinated groups. These comparisons highlight differences in potency and selectivity against various biological targets.
| Compound | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Anticancer |
| 5-Fluorouracil | Structure | Anticancer |
| Trifluoromethyl Pyrazoles | Structure | Enzyme Inhibition |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 2-[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]acetate, and what key intermediates are involved?
- Methodological Answer : The compound is synthesized via a multi-step process involving pyrazole ring formation followed by trifluoroethylation. A common approach uses hydrazine hydrate reacting with diethyl acetone-1,3-dicarboxylate to form the pyrazole core . Subsequent alkylation with 2,2,2-trifluoroethyl iodide or bromide introduces the trifluoroethyl group. For esterification, ethyl chloroacetate or analogous reagents are employed. Key intermediates include ethyl 2-(pyrazol-3-yl)acetate derivatives, which are characterized by NMR and MS for structural confirmation .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral features confirm its structure?
- Methodological Answer :
- ¹H NMR : The trifluoroethyl group (-CF₃CH₂) shows a quartet at δ ~3.8–4.2 ppm (J ≈ 9–10 Hz) due to coupling with fluorine. Pyrazole protons appear as singlets at δ ~6.5–8.0 ppm .
- ¹³C NMR : The trifluoroethyl carbon resonates at δ ~120–125 ppm (q, J = 280–300 Hz, CF₃), while the ester carbonyl appears at δ ~165–170 ppm .
- IR : Strong ester C=O stretches at ~1740–1750 cm⁻¹ and pyrazole ring vibrations at ~1550–1600 cm⁻¹ confirm functional groups .
- HRMS : Exact mass analysis ensures molecular formula validation (e.g., [M+H]+ calculated vs. observed) .
Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?
- Methodological Answer :
- Catalyst Optimization : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) enhances regioselectivity for pyrazole-trifluoroethyl hybrids. Sodium ascorbate reduces Cu(II) to active Cu(I), critical for click chemistry efficiency .
- Solvent Selection : Polar aprotic solvents (e.g., THF/water mixtures) improve solubility of intermediates and reduce side reactions .
- Temperature Control : Maintaining 50–60°C during alkylation minimizes decomposition of trifluoroethylating agents .
Advanced Research Questions
Q. What computational methods predict the reactivity of the trifluoroethyl group in nucleophilic or electrophilic reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electronic effects of the -CF₃ group. The strong electron-withdrawing nature of -CF₃ reduces electron density on the pyrazole ring, directing electrophilic substitution to the 4-position. Fukui indices and molecular electrostatic potential (MESP) maps further clarify regioselectivity .
Q. How can researchers resolve contradictions in reported synthetic yields when using different catalytic systems?
- Methodological Answer :
- By-Product Analysis : Use LC-MS or GC-MS to identify side products (e.g., over-alkylated species or unreacted intermediates) when comparing CuAAC vs. palladium-catalyzed methods .
- Kinetic Studies : Monitor reaction progress via in-situ IR or NMR to determine rate-limiting steps. For example, slower trifluoroethylation in non-polar solvents may explain lower yields .
- Catalyst Loading : Higher Cu(I) concentrations (>0.2 equiv.) in CuAAC may accelerate side reactions, reducing overall yield despite faster kinetics .
Q. What strategies mitigate hazardous intermediates (e.g., azides) during synthesis?
- Methodological Answer :
- In Situ Generation : Avoid isolating azide intermediates (e.g., ethyl 2-(3-azido-pyrazol-1-yl)acetate) by using one-pot click chemistry protocols .
- Safety Protocols : Employ Schlenk lines or flow chemistry systems to handle volatile azides. Use sodium ascorbate to stabilize Cu(I) and minimize explosive by-product formation .
- Alternative Routes : Explore strain-promoted azide-alkyne cycloaddition (SPAAC) without metal catalysts for safer scale-up .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
